molecular formula C13H9F9O4 B030132 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate CAS No. 50778-57-9

2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Cat. No. B030132
Key on ui cas rn: 50778-57-9
M. Wt: 400.19 g/mol
InChI Key: RXCBHSJSTYMELN-UHFFFAOYSA-N
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Patent
US06599922B2

Procedure details

Process for the synthesis of FLECAINIDE comprising the reaction between 2,5-dihydroxybenzoic acid with trifluoroethanol perfluorobutanesulphonate to give the intermediate trifluoroethanol 2,5-bis-trifluoroethoxybenzoate, the reaction of said intermediate with 2-aminomethylpiperidine to give FLECAINIDE.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([O:7][CH2:8][C:9]([F:12])([F:11])[F:10])=[CH:5][C:4]([C:13](NCC2NCCCC2)=[O:14])=[C:3]([O:23][CH2:24][C:25]([F:28])([F:27])[F:26])[CH:2]=1.OC1C=CC(O)=CC=1C(O)=O.FC(F)(S([O:55][CH2:56][C:57]([F:60])([F:59])[F:58])(=O)=O)C(F)(F)C(F)(F)C(F)(F)F>>[F:27][C:25]([F:26])([F:28])[CH2:24][O:23][C:3]1[CH:2]=[CH:1][C:6]([O:7][CH2:8][C:9]([F:12])([F:11])[F:10])=[CH:5][C:4]=1[C:13]([O:55][CH2:56][C:57]([F:60])([F:59])[F:58])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCC2CCCCN2)OCC(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=O)O)C=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)OCC(F)(F)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(COC1=C(C(=O)OCC(F)(F)F)C=C(C=C1)OCC(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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